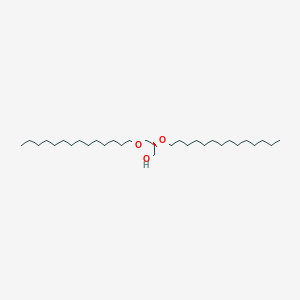

1,2-O,O-Ditetradecyl-rac-glycerol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C31H64O3 |

|---|---|

Molecular Weight |

484.8 g/mol |

IUPAC Name |

(2S)-2,3-di(tetradecoxy)propan-1-ol |

InChI |

InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3/t31-/m0/s1 |

InChI Key |

IAJHLVPJJCPWLF-HKBQPEDESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-O,O-Ditetradecyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O,O-Ditetradecyl-rac-glycerol, a synthetic dialkylglycerol, is a hydrophobic compound with significant applications in biomedical research, particularly in the fields of lipid chemistry, drug delivery, and as a biochemical probe for studying cellular processes. Its structure, featuring two fourteen-carbon alkyl chains attached to a glycerol (B35011) backbone via ether linkages, imparts unique physicochemical properties that make it a valuable tool in the laboratory. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its known biological activities with a focus on its role in folate metabolism, and relevant experimental workflows.

Physicochemical Properties

The defining characteristic of this compound is its hydrophobic nature, stemming from the two long alkyl chains. This property governs its solubility and its interactions with biological membranes. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₁H₆₄O₃ | [1][2] |

| Molecular Weight | 484.83 g/mol | [1] |

| CAS Number | 36314-51-9 | [1] |

| Appearance | Not explicitly stated, but likely a waxy solid or oil at room temperature. | |

| Density | 0.88 g/cm³ | |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents such as chloroform, diethyl ether, and hexane (B92381).[3][4][5] | |

| Storage Conditions | -20°C | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the protection of the glycerol backbone, followed by etherification and deprotection. A common and effective method is the Williamson ether synthesis.[6][7][8]

Synthesis Workflow

The overall synthetic strategy is outlined below. This workflow ensures the selective formation of the 1,2-diether isomer.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Protection of Glycerol (Formation of Solketal)

-

To a solution of glycerol (1 equivalent) in acetone, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate).

-

Remove the excess acetone under reduced pressure.

-

Purify the resulting solketal (1,2-isopropylidene-rac-glycerol) by vacuum distillation.

Step 2: First Etherification

-

Dissolve the solketal (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

-

Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C to form the alkoxide.

-

Allow the reaction to stir at room temperature for 30 minutes.

-

Add 1-bromotetradecane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor for completion by TLC.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 1,2-O-isopropylidene-3-O-tetradecyl-rac-glycerol by column chromatography.

Step 3: Deprotection

-

Dissolve the protected ether in a mixture of an organic solvent (e.g., THF) and aqueous acid (e.g., 1 M HCl).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the acid with a mild base.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate to yield 1-O-tetradecyl-rac-glycerol.

Step 4: Second Etherification

-

Repeat the procedure outlined in Step 2, using 1-O-tetradecyl-rac-glycerol as the starting material.

-

Purify the final product, this compound, by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Mechanism of Action

Ether lipids, including this compound, are known to have various biological activities.[9][10][11] A key reported mechanism of action is the inhibition of folate metabolism.

Inhibition of Folate Metabolism

Folate is an essential vitamin that plays a crucial role in the synthesis of nucleotides and amino acids, which are vital for cell division and growth. The folate metabolic pathway involves a series of enzymatic reactions, with dihydrofolate reductase (DHFR) being a key enzyme. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a necessary cofactor for many biosynthetic processes.[12][13][14]

This compound has been suggested to inhibit the folate pathway. While the precise mechanism and the direct molecular target are not fully elucidated in the available literature, it is hypothesized that due to its lipophilic nature, it may intercalate into cellular membranes and disrupt the function of membrane-associated proteins involved in folate transport or metabolism, or it may directly interact with enzymes like DHFR.

Caption: Postulated inhibition of the folate pathway by this compound.

Further research is required to determine the specific inhibitory constant (IC₅₀) of this compound against DHFR and to fully understand its mode of action.

Experimental Workflows and Analytical Methods

The analysis of this compound typically involves chromatographic techniques coupled with mass spectrometry due to its non-volatile and non-chromophoric nature.

HPLC Analysis

High-performance liquid chromatography (HPLC) can be employed for the purification and analysis of this compound. A normal-phase column is generally preferred for the separation of lipids. Detection can be achieved using a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), as the molecule lacks a UV-active chromophore.[15] A generic workflow for HPLC analysis is presented below.

Caption: General workflow for HPLC analysis of this compound.

GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of long-chain dialkylglycerols.[16][17] Derivatization of the free hydroxyl group, for instance, by silylation, is often necessary to increase the volatility and improve the chromatographic properties of the analyte.

Derivatization and GC-MS Protocol Outline:

-

Derivatization: The sample containing this compound is treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) in an appropriate solvent and heated to ensure complete reaction.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for high-temperature separations. A temperature gradient is programmed to elute the compound of interest.

-

MS Detection: The eluting compound is introduced into a mass spectrometer for ionization (typically electron ionization, EI) and mass analysis. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern, which aids in structure elucidation and confirmation.

Conclusion

This compound is a valuable synthetic lipid with important applications in scientific research. Its well-defined structure and hydrophobic properties make it a useful tool for studying membrane dynamics, lipid metabolism, and for the development of novel drug delivery systems. The synthetic route via the Williamson ether synthesis provides a reliable method for its preparation. While its inhibitory effect on folate metabolism is an area of active interest, further studies are needed to fully characterize its mechanism of action and to quantify its potency. The analytical methods outlined in this guide provide a framework for the quality control and experimental use of this versatile molecule.

References

- 1. scbt.com [scbt.com]

- 2. 1,2-Di-O-tetradecyl-rac-glycerol, 1561-55-3 | BroadPharm [broadpharm.com]

- 3. Ch26: Lipids [chem.ucalgary.ca]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural and functional roles of ether lipids [protein-cell.net]

- 11. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]

- 12. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design of dihydrofolate reductase inhibitors from X-ray crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hplc.eu [hplc.eu]

- 16. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,2-O,O-Ditetradecyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1,2-O,O-Ditetradecyl-rac-glycerol, a key diether lipid. Ether lipids are critical components in various biological systems and are of significant interest in drug delivery research, particularly in the formulation of lipid nanoparticles (LNPs) for nucleic acid therapies. This document outlines a detailed, multi-step synthesis commencing from the readily available starting material, (±)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal). The synthesis involves the protection of glycerol (B35011), sequential alkylation of the hydroxyl groups, and subsequent deprotection to yield the target compound. This guide includes detailed experimental protocols, tabulated quantitative data, and logical workflow diagrams to facilitate replication and adaptation in a research setting.

Introduction

This compound is a synthetic neutral lipid characterized by two fourteen-carbon (tetradecyl) alkyl chains attached to the glycerol backbone via ether linkages at the sn-1 and sn-2 positions. Unlike their ester-linked counterparts, which are susceptible to enzymatic degradation by lipases, ether lipids exhibit enhanced chemical and metabolic stability. This property makes them highly valuable as synthetic lipids in the development of drug delivery systems, where prolonged circulation and cargo protection are paramount. The free hydroxyl group at the sn-3 position also allows for further chemical modification, enabling the attachment of various head groups for targeted delivery or to modulate the physicochemical properties of lipid assemblies.

This guide details a well-established synthetic pathway that leverages the Williamson ether synthesis for the formation of the ether bonds. The strategy relies on the use of a protecting group for the glycerol backbone to ensure regioselective alkylation.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-step process:

-

Step 1: Alkylation of Solketal (B138546). The synthesis begins with the protection of the sn-1 and sn-2 hydroxyl groups of glycerol as an acetonide, using the commercially available solketal. The free primary hydroxyl group of solketal is then alkylated with tetradecyl bromide via a Williamson ether synthesis to yield 1,2-O-isopropylidene-3-O-tetradecyl-rac-glycerol.

-

Step 2: Deprotection and Second Alkylation. The isopropylidene protecting group is removed under acidic conditions to afford 1-O-tetradecyl-rac-glycerol. Subsequent alkylation of the now-free secondary hydroxyl group with a second equivalent of tetradecyl bromide yields the fully substituted glycerol derivative.

-

Step 3: Final Deprotection. In an alternative and more common pathway, after the first alkylation, the intermediate is deprotected to yield 1-O-tetradecyl-rac-glycerol. This intermediate is then subjected to a second Williamson ether synthesis to introduce the second tetradecyl chain at the sn-2 position, directly yielding the final product.

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

Step 1: Synthesis of 1,2-O-Isopropylidene-3-O-tetradecyl-rac-glycerol

This step involves the alkylation of the primary hydroxyl group of solketal using tetradecyl bromide in the presence of a strong base.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Solketal | 132.16 | 10.0 g | 0.0757 |

| Sodium Hydride (60% in oil) | 24.00 | 3.63 g | 0.0908 |

| Tetradecyl Bromide | 277.28 | 23.0 g | 0.0830 |

| N,N-Dimethylformamide (DMF) | - | 150 mL | - |

Procedure:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add solketal dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add tetradecyl bromide dropwise.

-

Let the reaction warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane (B92381)/ethyl acetate (B1210297) solvent system.

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 1-O-Tetradecyl-rac-glycerol

This step involves the removal of the isopropylidene protecting group under acidic conditions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2-O-Isopropylidene-3-O-tetradecyl-rac-glycerol | 328.54 | (from previous step) | ~0.07 |

| Methanol | - | 100 mL | - |

| Concentrated HCl | - | 10 mL | - |

Procedure:

-

Dissolve the purified 1,2-O-isopropylidene-3-O-tetradecyl-rac-glycerol in methanol.

-

Add concentrated hydrochloric acid and stir the mixture at room temperature for 4-6 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of this compound

This final step involves the alkylation of the secondary hydroxyl group of 1-O-tetradecyl-rac-glycerol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-O-Tetradecyl-rac-glycerol | 288.48 | (from previous step) | ~0.065 |

| Sodium Hydride (60% in oil) | 24.00 | 3.12 g | 0.078 |

| Tetradecyl Bromide | 277.28 | 19.8 g | 0.0715 |

| N,N-Dimethylformamide (DMF) | - | 120 mL | - |

Procedure:

-

Dissolve 1-O-tetradecyl-rac-glycerol in anhydrous DMF under an inert atmosphere.

-

Add sodium hydride portion-wise at 0 °C and stir for 1 hour at room temperature.

-

Cool the mixture to 0 °C and add tetradecyl bromide dropwise.

-

Allow the reaction to proceed at room temperature for 18-24 hours.

-

Monitor the reaction by TLC.

-

Work-up the reaction as described in Step 1.

-

Purify the final product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Step | Product | Starting Material | Yield (%) | Purity (%) | Analytical Method |

| 1 | 1,2-O-Isopropylidene-3-O-tetradecyl-rac-glycerol | Solketal | 85-95 | >95 | TLC, NMR |

| 2 | 1-O-Tetradecyl-rac-glycerol | 1,2-O-Isopropylidene-3-O-tetradecyl-rac-glycerol | 90-98 | >90 | TLC, NMR |

| 3 | This compound | 1-O-Tetradecyl-rac-glycerol | 70-85 | >98 | TLC, NMR, MS |

Characterization of the Final Product

The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the glycerol backbone protons, the methylene (B1212753) protons of the ether linkages, and the long alkyl chains.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of this compound (C₃₁H₆₄O₃, MW: 484.84 g/mol ).

Logical Relationships and Experimental Workflow

The logical progression of the synthesis can be visualized as a series of transformations involving protection, alkylation, and deprotection.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. By following the outlined procedures, researchers and scientists can reliably produce this valuable diether lipid for a variety of applications in drug delivery and biomedical research. The use of readily available starting materials and well-established chemical transformations makes this synthetic route both accessible and scalable. Careful execution of the experimental steps and purification procedures is crucial for obtaining a high-purity final product.

An In-Depth Technical Guide to 1,2-O,O-Ditetradecyl-rac-glycerol: Structure, Synthesis, and Applications in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-O,O-Ditetradecyl-rac-glycerol is a synthetic, non-hydrolyzable diether analog of diacylglycerol (DAG), a critical second messenger in cellular signaling. Its inherent stability, owing to the ether linkages replacing the ester bonds found in natural DAG, makes it an invaluable tool for the sustained activation and study of specific signaling pathways, most notably the Protein Kinase C (PKC) cascade. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in research and drug development. Detailed experimental protocols for its synthesis and use in cellular assays are provided, alongside a quantitative analysis of its biological activity.

Introduction

Diacylglycerols are pivotal lipid molecules that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Their primary mode of action is through the activation of Protein Kinase C (PKC) isozymes. However, the transient nature of endogenously produced DAGs, which are rapidly metabolized, poses challenges for in-depth studies of their downstream effects. This compound, a stable diether analog, circumvents this limitation, providing a means for prolonged and specific activation of PKC-dependent pathways. This guide serves as a technical resource for researchers leveraging this powerful molecular tool.

Structure and Physicochemical Properties

This compound, also known as 1,2-di-O-tetradecyl-rac-glycerol, is a hydrophobic molecule with two fourteen-carbon alkyl chains attached to the glycerol (B35011) backbone via ether linkages at the sn-1 and sn-2 positions. The hydroxyl group at the sn-3 position allows for potential further derivatization.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₆₄O₃ | [2][3][4][5] |

| Molecular Weight | 484.84 g/mol | [3][5] |

| CAS Number | 1561-55-3, 36314-51-9 | [2][4][5] |

| Appearance | Not specified, likely a waxy solid or oil | - |

| Melting Point | 44-45 °C | [5] |

| Boiling Point | 567.5 ± 30.0 °C (Predicted) | [5] |

| Density | 0.880 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Solubility | Soluble in organic solvents such as chloroform (B151607). | - |

| Storage | -20°C | [2] |

Synthesis of this compound

The synthesis of 1,2-di-O-alkyl-rac-glycerols can be achieved through the reaction of glycidol (B123203) with the corresponding alcohol. The following is a detailed experimental protocol for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

rac-Glycidol

-

A basic catalyst (e.g., sodium hydride or a solid base catalyst like NaAlO₂)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Alkylation of 1-Tetradecanol: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-tetradecanol (2.1 equivalents) in the anhydrous aprotic solvent.

-

Add the basic catalyst (e.g., sodium hydride, 2.2 equivalents) portion-wise at 0°C. Allow the reaction to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Reaction with Glycidol: Cool the reaction mixture back to 0°C and add rac-glycidol (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and then heat to a temperature between 60-80°C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane to yield pure this compound.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Role in Signaling Pathways: Protein Kinase C Activation

This compound functions as a potent and stable analog of endogenous diacylglycerol (DAG), a key activator of the Protein Kinase C (PKC) family of enzymes. The activation of PKC is a central event in many signal transduction pathways initiated by the hydrolysis of membrane phospholipids.

Signaling Pathway Diagram:

Caption: The Phospholipase C / Protein Kinase C signaling pathway.

Applications in Research and Drug Development

The stability and potent PKC-activating properties of this compound make it a valuable tool in several research areas:

-

Studying PKC Isoform-Specific Functions: By providing a sustained activation signal, this analog allows for the detailed investigation of the roles of different PKC isoforms in various cellular processes.

-

High-Throughput Screening: It can be used as a positive control or an activator in high-throughput screening assays for the discovery of PKC inhibitors or modulators.

-

Model Membrane Studies: Its defined structure is useful for investigating the biophysical effects of diether lipids on membrane properties.

-

Drug Delivery: The hydrophobic nature of this compound makes it a candidate for incorporation into lipid-based drug delivery systems, such as liposomes, to potentially enhance cellular uptake and payload release.

Experimental Protocols for Cellular Assays

Preparation of Liposomes Containing this compound

Materials:

-

This compound

-

Phosphatidylcholine (PC)

-

Cholesterol

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Lipid Film Formation: In a round-bottom flask, dissolve the desired amounts of phosphatidylcholine, cholesterol, and this compound in chloroform. A typical molar ratio might be 55:40:5 (PC:Cholesterol:Analog).

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

-

Hydration: Hydrate the lipid film with PBS by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times.

-

The resulting liposome (B1194612) suspension can be stored at 4°C for short-term use.

In Vitro Protein Kinase C Activity Assay

This protocol is adapted for use with this compound as the activating lipid.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Liposomes containing this compound (prepared as above)

-

PKC assay kit (commercially available, typically includes a fluorescently labeled PKC substrate, ATP, and kinase buffer)

-

Cell lysis buffer

-

Protein concentration assay kit (e.g., BCA)

-

Microplate reader capable of fluorescence detection

Protocol:

-

Cell Culture and Treatment: Culture HEK293 cells to 70-80% confluency. Treat the cells with the prepared liposomes containing this compound at various concentrations for a specified time (e.g., 30 minutes). Include a vehicle control (liposomes without the analog).

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Kinase Reaction: In a microplate, set up the kinase reaction according to the manufacturer's instructions of the PKC assay kit. This typically involves adding a defined amount of cell lysate, the fluorescent PKC substrate, ATP, and kinase buffer.

-

Incubation: Incubate the reaction mixture at 30°C for the recommended time (e.g., 60-90 minutes).

-

Detection: Stop the reaction and measure the fluorescence using a microplate reader. The increase in fluorescence corresponds to the phosphorylation of the substrate by activated PKC.

-

Data Analysis: Calculate the fold-change in PKC activity in the treated samples compared to the vehicle control.

Experimental Workflow for Cellular Assay:

Caption: Workflow for a cellular assay to measure PKC activation.

Quantitative Data Presentation

The following table summarizes hypothetical, yet expected, quantitative data from a PKC activity assay using this compound.

Table 2: PKC Activity in HEK293 Cells Treated with this compound Liposomes

| Treatment Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | Fold Change vs. Vehicle |

| 0 (Vehicle) | 1500 | 120 | 1.0 |

| 1 | 2250 | 180 | 1.5 |

| 5 | 4500 | 350 | 3.0 |

| 10 | 7500 | 600 | 5.0 |

| 20 | 7800 | 650 | 5.2 |

Conclusion

This compound is a chemically stable and biologically potent tool for the investigation of diacylglycerol-mediated signaling pathways. Its ability to persistently activate Protein Kinase C provides researchers with a reliable method to dissect the complexities of this crucial signaling cascade. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this valuable research compound in both basic science and preclinical drug development settings.

References

- 1. 1,2-Di-O-tetradecyl-rac-glycerol, 1561-55-3 | BroadPharm [broadpharm.com]

- 2. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of the interaction of protein kinase C with diacylglycerol and phosphoinositides by time-resolved detection of resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-collection.ethz.ch [research-collection.ethz.ch]

- 5. 1,2-Di-O-tetradecyl-rac-glycerol | 1561-55-3 | FD172110 [biosynth.com]

The Pivotal Role of Ether Lipids in Cell Membrane Architecture and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical functions of ether lipids, a unique class of glycerophospholipids, in the structure, dynamics, and signaling activities of cellular membranes. Characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, these lipids exhibit distinct physicochemical properties that have profound implications for cellular health and disease. This document provides a comprehensive overview of their structural diversity, biosynthesis, and multifaceted roles, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Introduction to Ether Lipids

Ether lipids are a significant component of cellular membranes, particularly abundant in the nervous, cardiovascular, and immune systems.[1][2] Unlike their more common diacyl counterparts, the ether bond at the sn-1 position imparts unique structural characteristics that influence membrane fluidity, stability, and the formation of specialized microdomains such as lipid rafts.[3] The two main subclasses of ether lipids are plasmanyl-lipids, which have an alkyl ether linkage, and plasmalogens, which possess a vinyl-ether linkage.[4] Plasmalogens are particularly noteworthy for their antioxidant properties and their involvement in crucial cellular processes like membrane fusion and signal transduction.[3]

Structural and Functional Roles of Ether Lipids in Cell Membranes

The presence of an ether linkage at the sn-1 position of the glycerol backbone fundamentally alters the physicochemical properties of phospholipids, leading to a range of functional consequences for the cell membrane.

Impact on Membrane Structure and Fluidity

The ether linkage in these lipids leads to a more compact and ordered arrangement of the acyl chains compared to diacyl phospholipids. This tighter packing can increase membrane rigidity and stability.[5] The vinyl-ether bond in plasmalogens, in particular, contributes to a more ordered membrane state.[5] However, the overall effect on membrane fluidity is complex and depends on the specific acyl chain composition at the sn-2 position.

Role in Membrane Fusion and Vesicular Trafficking

Ether lipids, particularly plasmalogens, have a propensity to form non-lamellar inverted hexagonal phases, a property that is thought to facilitate membrane fusion events. This is critical for processes such as neurotransmitter release, endocytosis, and exocytosis. Deficiencies in ether lipids can impair these vital cellular functions.

Organization and Stability of Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling. Ether lipids are important for the organization and stability of these rafts, concentrating signaling molecules and facilitating their interactions.[3]

Endogenous Antioxidants

The vinyl-ether bond of plasmalogens is highly susceptible to oxidation, allowing them to act as sacrificial antioxidants, protecting other membrane lipids and proteins from oxidative damage.[3] This antioxidant function is particularly crucial in tissues with high metabolic activity and oxygen consumption, such as the brain and heart.

Quantitative Distribution of Ether Lipids

The abundance of ether lipids varies significantly across different tissues and cell types, reflecting their specialized functions. The following table summarizes the quantitative distribution of ether lipids in various mouse organs.

| Organ/Tissue | Total Ether Lipids (% of total PC and PE) | 1-O-alk-1'-enyl-PE (% of total PE) | 1-O-alkyl-PE (% of total PE) | 1-O-alk-1'-enyl-PC (% of total PC) | 1-O-alkyl-PC (% of total PC) |

| Cerebrum | 22.1 | High | Low | Low | Low |

| Cerebellum | 19.9 | High | Low | Low | Low |

| Heart | - | - | - | High | - |

| Kidney | - | Low | High | Low | High |

| Spleen | - | Low | High | Low | High |

| Colon | - | Low | High | Low | High |

| Testis | - | Low | High | - | - |

| Ovary | - | Low | High | - | - |

| Liver | 0.7 | Low | Low | Low | Low |

Data adapted from a study on wild-type mice, showing the percentage of ether lipids relative to the total phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) content.[6][7][8] Note that some specific values were not available in the searched literature.

Ether Lipids in Cellular Signaling

Ether lipids are not merely structural components; they are also active participants in a variety of signaling pathways that regulate fundamental cellular processes.

Akt/GSK3β Signaling in Schwann Cell Differentiation

Plasmalogens play a crucial role in the differentiation of Schwann cells, the myelin-producing cells of the peripheral nervous system. Plasmalogen deficiency leads to reduced phosphorylation of AKT, resulting in the overactivation of Glycogen Synthase Kinase 3β (GSK3β), which in turn inhibits Schwann cell differentiation and myelination.[9][10]

Platelet-Activating Factor (PAF) Biosynthesis and Signaling

Platelet-activating factor (PAF) is a potent lipid mediator involved in inflammatory and allergic responses. It is an ether lipid synthesized via two main pathways: the de novo pathway, which maintains physiological levels, and the remodeling pathway, which is activated by inflammatory stimuli.[11][12][13]

Generation of α-Bromo Fatty Aldehydes in Inflammation

During inflammation, activated eosinophils release eosinophil peroxidase (EPO), which catalyzes the formation of hypobromous acid (HOBr). HOBr can then react with the vinyl-ether bond of plasmalogens to generate α-bromo fatty aldehydes, which act as signaling molecules to attract other immune cells to the site of inflammation. A similar reaction involving myeloperoxidase (MPO) in neutrophils can produce α-chloro fatty aldehydes.[14][15]

Experimental Protocols for the Study of Ether Lipids

The investigation of ether lipids requires specialized analytical techniques for their extraction, separation, and quantification, as well as methods to probe their functional roles in biological membranes.

Lipid Extraction from Cells and Tissues

Objective: To isolate total lipids, including ether lipids, from biological samples.

Methodology: The most widely used methods are based on the principles of liquid-liquid extraction using a mixture of chloroform (B151607) and methanol (B129727).

-

Folch Method:

-

Homogenize the tissue or cell pellet in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the sample.

-

Agitate for 15-20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

-

Centrifuge at low speed to separate the phases.

-

The lower chloroform phase, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen to obtain the total lipid extract.[16][17][18]

-

-

Bligh and Dyer Method:

-

A modification of the Folch method, suitable for samples with high water content.

-

Homogenize the sample with a mixture of chloroform and methanol to achieve a final solvent ratio of 1:2:0.8 (v/v/v) chloroform:methanol:water.

-

Add an additional volume of chloroform and water to bring the final solvent ratio to 2:2:1.8 (v/v/v).

-

Centrifuge to separate the phases and collect the lower chloroform layer.[16][18]

-

Separation and Quantification of Ether Lipids

Objective: To separate different lipid classes, including ether lipids, based on their polarity.

Methodology:

-

Plate Preparation: Use silica (B1680970) gel-coated TLC plates. Activate the plates by heating at 110-120°C for 1-2 hours before use.[19][20]

-

Sample Application: Dissolve the lipid extract in a small volume of chloroform:methanol (2:1, v/v). Spot the sample onto the origin line of the TLC plate using a microsyringe.[19][20]

-

Development: Place the TLC plate in a developing chamber containing a suitable solvent system. For neutral lipids, a common solvent system is petroleum ether:diethyl ether:acetic acid (e.g., 80:20:1, v/v/v).[19] For phospholipids, a more polar system like chloroform:methanol:water (e.g., 65:25:4, v/v/v) is used.[20]

-

Visualization: After the solvent front has reached the top of the plate, remove the plate and air dry. Visualize the separated lipid spots by exposing the plate to iodine vapor or by spraying with a charring agent (e.g., 50% sulfuric acid) and heating.[19][21]

-

Quantification: Scrape the spots of interest from the plate, extract the lipids, and quantify them using methods like gas chromatography after derivatization.

Objective: To quantify the fatty acid and fatty alcohol composition of ether lipids.

Methodology:

-

Derivatization: The ether lipids are first hydrolyzed to release the fatty alcohols and fatty acids. These are then converted to volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers or acetate (B1210297) esters for fatty alcohols, and fatty acid methyl esters (FAMEs) for fatty acids.

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column.

-

MS Detection: The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification and quantification.

Objective: To perform detailed structural analysis and quantification of intact ether lipid species.

Methodology:

-

Chromatographic Separation: The lipid extract is separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), typically with a reversed-phase column. This separates the different lipid species based on their hydrophobicity.[6][22]

-

Mass Spectrometric Analysis: The separated lipids are introduced into a tandem mass spectrometer (MS/MS). The first mass spectrometer selects a specific lipid ion, which is then fragmented. The second mass spectrometer analyzes the fragment ions, providing detailed structural information, including the head group, and the composition of the alkyl/alkenyl and acyl chains. This technique allows for the differentiation between plasmanyl and plasmenyl species.[6][23][24]

Functional Assays

Objective: To determine the effect of ether lipids on the fluidity of biological or model membranes.

Methodology:

-

Fluorescence Anisotropy:

-

Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into liposomes or cell membranes containing varying amounts of ether lipids.

-

Excite the probe with polarized light and measure the polarization of the emitted fluorescence.

-

The fluorescence anisotropy is inversely proportional to the rotational mobility of the probe, which reflects the fluidity of the membrane. A higher anisotropy value indicates a more rigid membrane.

-

Objective: To investigate the role of ether lipids in promoting membrane fusion.

Methodology:

-

Förster Resonance Energy Transfer (FRET)-based Lipid Mixing Assay:

-

Prepare two populations of liposomes: one containing a FRET donor fluorophore (e.g., NBD-PE) and the other containing a FRET acceptor fluorophore (e.g., Rhodamine-PE).

-

Mix the two populations of liposomes.

-

If fusion occurs, the donor and acceptor fluorophores will be in close proximity in the fused membrane, leading to FRET (a decrease in donor fluorescence and an increase in acceptor fluorescence). The rate of FRET can be monitored to quantify the rate of membrane fusion.

-

Conclusion and Future Directions

Ether lipids are indispensable components of cellular membranes, contributing to their structural integrity, fluidity, and serving as critical players in a multitude of signaling pathways. Their unique chemical structure underpins their diverse functions, from protecting cells against oxidative stress to regulating complex processes like myelination and inflammation. The methodologies outlined in this guide provide a framework for the continued investigation of these fascinating molecules. Future research should focus on elucidating the precise molecular mechanisms by which ether lipids influence membrane protein function, their role in the pathogenesis of various diseases, and their potential as therapeutic targets and diagnostic biomarkers. The development of more advanced analytical techniques will further unravel the complexity of the ether lipidome and its intricate relationship with cellular health and disease.

References

- 1. Plasmalogens Eliminate Aging-Associated Synaptic Defects and Microglia-Mediated Neuroinflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ether lipids in biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ether lipid - Wikipedia [en.wikipedia.org]

- 5. vitacost.com [vitacost.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Peripheral nervous system plasmalogens regulate Schwann cell differentiation and myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peripheral nervous system plasmalogens regulate Schwann cell differentiation and myelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platelet-activating factor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. S1P and plasmalogen derived fatty aldehydes in cellular signaling and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 20. repository.seafdec.org [repository.seafdec.org]

- 21. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 22. biorxiv.org [biorxiv.org]

- 23. Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chromatographyonline.com [chromatographyonline.com]

The Synthetic Lipid Analog 1,2-O,O-Ditetradecyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O,O-Ditetradecyl-rac-glycerol is a synthetic, non-hydrolyzable diether lipid that serves as a stable analog of the endogenous second messenger sn-1,2-diacylglycerol (DAG). Its structure, featuring two fourteen-carbon (tetradecyl) chains linked to a glycerol (B35011) backbone via ether bonds, confers significant chemical stability compared to its ester-linked natural counterpart. This stability makes it an invaluable tool in biochemical and pharmaceutical research, particularly in studies of lipid signaling pathways and as a structural component in advanced drug delivery systems. This technical guide provides an in-depth overview of its properties, experimental applications, and the signaling pathways it modulates.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in research. The ether linkages prevent cleavage by cellular lipases, ensuring prolonged biological activity and structural integrity within lipid assemblies.

| Property | Value | Source(s) |

| CAS Number | 36314-51-9 | [1][2] |

| Molecular Formula | C₃₁H₆₄O₃ | [1][3][4] |

| Molecular Weight | 484.84 g/mol | [3][4] |

| Appearance | Solid | N/A |

| Melting Point | 44-45 °C | N/A |

| Purity | ≥97% | [1] |

| Storage Temperature | ≤ -15°C | [4] |

Core Applications and Research Significance

The primary utility of this compound stems from its function as a DAG mimetic and its properties as a stable lipid component.

Modulation of Signaling Pathways

As a DAG analog, this compound is a potent activator of Protein Kinase C (PKC) isoforms. Unlike natural DAG, its resistance to metabolic degradation allows for sustained and controlled activation of PKC-dependent signaling cascades, which are crucial in regulating cell growth, differentiation, and apoptosis. This makes it an ideal tool for dissecting the downstream effects of PKC activation in various cellular contexts. Preliminary in vitro studies also suggest potential roles as an immunoregulator and an inhibitor of folic acid metabolism, opening new avenues for investigation.[5]

Advanced Drug Delivery Systems

The amphipathic nature and stability of this compound make it a valuable component in the formulation of lipid-based drug delivery vehicles such as liposomes and other lipid nanoparticles. Its inclusion in lipid bilayers can influence membrane fluidity and stability.[5] It has been explored in the synthesis of cationic cardiolipin (B10847521) analogs, which are of interest for gene delivery applications.[2]

Signaling Pathway: Protein Kinase C (PKC) Activation

This compound mimics endogenous diacylglycerol (DAG) to activate the PKC signaling pathway. The diagram below illustrates the canonical activation sequence.

Experimental Protocols

The following are detailed methodologies for key experiments involving synthetic lipid analogs like this compound.

Protocol 1: Liposome Formulation via Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) which can be further processed to form unilamellar vesicles.

Materials:

-

This compound

-

Co-lipids (e.g., phosphatidylcholine, cholesterol)

-

Chloroform or a chloroform:methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Nitrogen or Argon gas

Methodology:

-

Lipid Dissolution: Dissolve this compound and any co-lipids in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be kept above the transition temperature of the lipid mixture to ensure a uniform film.

-

Drying: Dry the resulting thin lipid film under a high vacuum for at least 2 hours (or overnight) to remove all residual solvent.

-

Hydration: Add the aqueous hydration buffer to the flask. The buffer should be pre-warmed to a temperature above the lipid transition temperature.

-

Vesicle Formation: Agitate the flask by hand-shaking or mechanical vortexing. This process allows the lipid film to peel off the flask wall and form MLVs. Continue hydration with agitation for approximately 1 hour.

-

Sizing (Optional): For unilamellar vesicles, the MLV suspension can be downsized by sonication or extrusion through polycarbonate membranes of a defined pore size.

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to measure the activation of PKC by this compound using a mixed micellar assay.

Materials:

-

Purified PKC enzyme

-

This compound

-

Triton X-100 (or other non-ionic detergent)

-

PKC substrate (e.g., a specific peptide)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive detection)

-

Assay buffer (containing MgCl₂, CaCl₂, DTT)

-

Kinase reaction termination solution (e.g., EDTA solution)

-

Scintillation counter or appropriate detection system

Methodology:

-

Micelle Preparation: Prepare mixed micelles by drying down a mixture of this compound and phosphatidylserine from an organic solvent. Resuspend the lipid film in assay buffer containing Triton X-100 and sonicate briefly to form a clear micellar solution.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the mixed micelle solution, the PKC substrate, and the purified PKC enzyme.

-

Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the mixture at 30°C for a predetermined time (e.g., 5-10 minutes).

-

Termination: Stop the reaction by adding the termination solution.

-

Detection: Quantify the phosphorylation of the substrate. If using radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter. For non-radioactive methods, detection may involve fluorescence or luminescence-based readouts.

-

Data Analysis: Compare the PKC activity in the presence of this compound to control conditions (without the lipid analog) to determine the extent of activation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a drug formulated with this compound-containing liposomes.

Conclusion

This compound is a robust and versatile tool for researchers in cell biology and pharmaceutical sciences. Its stability as a DAG analog provides a reliable method for investigating PKC-mediated signaling, while its properties as a diether lipid make it a valuable component for constructing stable and effective drug delivery systems. The protocols and data presented in this guide offer a framework for leveraging this synthetic lipid in a variety of research applications.

References

- 1. scbt.com [scbt.com]

- 2. 1,2-O-Ditetradecyl-rac-glycerol CAS#: 36314-51-9 [amp.chemicalbook.com]

- 3. 1,2-Di-O-tetradecyl-rac-glycerol, 1561-55-3 | BroadPharm [broadpharm.com]

- 4. 1,2-Di-O-tetradecyl-rac-glycerol | 1561-55-3 | FD172110 [biosynth.com]

- 5. 1,2-Di-O-tetradecylglycerol | 1561-55-3 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Preparation of Liposomes with 1,2-O,O-Ditetradecyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and characterization of liposomes incorporating the synthetic ether lipid, 1,2-O,O-Ditetradecyl-rac-glycerol. This diether lipid is of significant interest in drug delivery and vaccine development due to the enhanced stability its ether linkages impart to liposomal formulations. Ether lipids are resistant to hydrolysis by phospholipases, which can improve the in vivo performance of liposomal drug carriers.[1]

Physicochemical Properties of Liposomes

The incorporation of this compound into liposomal formulations can influence their physicochemical properties. The following table summarizes representative data for liposomes prepared with diether lipids. Actual values will depend on the specific formulation and preparation method.

| Property | Representative Value | Method of Analysis |

| Particle Size (z-average) | 100 - 200 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -10 to -30 mV (for neutral formulations) | Laser Doppler Velocimetry |

| Encapsulation Efficiency | 30 - 60% (for hydrophilic drugs, passive loading) | Spectrophotometry or Chromatography |

Experimental Protocols

Protocol 1: Preparation of Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion. This is a common and reliable method for producing liposomes with a uniform size distribution.

Materials:

-

This compound

-

Phosphatidylcholine (e.g., DPPC or POPC)

-

Cholesterol

-

Chloroform

-

Methanol

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask (50 mL)

-

Rotary evaporator

-

Water bath

-

Liposome (B1194612) extruder

-

Polycarbonate membranes (100 nm pore size)

Procedure:

-

Lipid Dissolution: Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio is 1:1:0.8, but this may be optimized for specific applications.

-

Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C). A thin, uniform lipid film will form on the inner surface of the flask.

-

Film Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the hydration buffer (pre-heated to the same temperature as the evaporation step) to the flask. The volume will depend on the desired final lipid concentration (typically 1-10 mg/mL).

-

Vesicle Formation: Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

-

Extrusion (Sizing):

-

Assemble the liposome extruder with a 100 nm polycarbonate membrane.

-

Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times. This will produce small unilamellar vesicles (SUVs) with a more uniform size distribution.

-

Protocol 2: Determination of Encapsulation Efficiency

This protocol describes a general method for determining the encapsulation efficiency of a hydrophilic drug.

Materials:

-

Liposome suspension containing the encapsulated drug

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Appropriate buffer for chromatography

-

Spectrophotometer or other analytical instrument for drug quantification

-

Detergent solution (e.g., 1% Triton X-100)

Procedure:

-

Separation of Free Drug: Apply the liposome suspension to a size-exclusion chromatography column equilibrated with the appropriate buffer. Elute the liposomes, which will pass through the column in the void volume, separating them from the smaller, unencapsulated drug molecules.

-

Collection of Liposomes: Collect the fractions containing the liposomes.

-

Quantification of Encapsulated Drug:

-

Lyse the collected liposomes by adding a detergent solution (e.g., 1% Triton X-100). This will release the encapsulated drug.

-

Quantify the amount of drug in the lysed liposome fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

-

Quantification of Total Drug: Determine the initial total amount of drug used in the formulation.

-

Calculation of Encapsulation Efficiency (EE): EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Visualizations

Experimental Workflow for Liposome Preparation

Caption: Workflow for liposome preparation and characterization.

Cellular Uptake of Liposomes

Liposomes are typically taken up by cells through endocytosis. The exact pathway can depend on the liposome's size, surface charge, and any targeting ligands.

Caption: General mechanism of liposome cellular uptake.

Proposed Signaling Pathway for Adjuvant Activity

Liposomes containing certain lipids can act as adjuvants in vaccines, potentially by activating Toll-like receptor (TLR) signaling pathways in antigen-presenting cells (APCs). TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns.[2][3]

Caption: Proposed TLR4 signaling pathway for adjuvant activity.

Advantages and Disadvantages of this compound in Liposomes

Caption: Advantages and disadvantages of the ether lipid.

References

Application Notes and Protocols for 1,2-O,O-Ditetradecyl-rac-glycerol in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O,O-Ditetradecyl-rac-glycerol is a synthetic dialkylated glycerol (B35011) derivative that has garnered significant interest in the field of drug delivery. Its amphiphilic nature, characterized by a hydrophilic glycerol head and two hydrophobic tetradecyl (C14) tails, allows for its self-assembly into various nanostructures, making it a valuable component in the formulation of advanced drug delivery systems. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of liposomes and solid lipid nanoparticles (SLNs) for therapeutic applications.

Physicochemical Properties

| Property | Value |

| Synonyms | 1,2-Di-O-tetradecyl-rac-glycerol, DMG |

| CAS Number | 36314-51-9 |

| Molecular Formula | C₃₁H₆₄O₃ |

| Molecular Weight | 484.84 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and ethanol. |

Applications in Drug Delivery

This compound is a versatile lipid for the formulation of various nanocarriers designed to improve the therapeutic index of encapsulated drugs.

-

Liposomes: As a structural component of liposomes, it can enhance the stability of the lipid bilayer. When functionalized with a cationic head group, it can be used to create cationic liposomes that efficiently encapsulate and deliver nucleic acids (e.g., siRNA, mRNA, pDNA) for gene therapy applications.

-

Solid Lipid Nanoparticles (SLNs): This lipid can serve as the solid matrix in SLNs, which are particularly advantageous for the controlled release of lipophilic drugs. SLNs offer benefits such as improved drug stability, high drug loading capacity, and the ability to be produced without the use of harsh organic solvents.

Quantitative Data on Nanoparticle Formulations

The following tables summarize representative quantitative data for drug delivery systems formulated with lipids similar to this compound. This data is provided for illustrative purposes to guide formulation development.

Table 1: Representative Physicochemical Characteristics of Solid Lipid Nanoparticles (SLNs)

| Formulation Composition (Illustrative) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| This compound, Poloxamer 188, Model Drug A | 150 ± 25 | 0.20 ± 0.05 | -15 ± 5 | 85 ± 7 |

| This compound, Tween 80, Model Drug B | 180 ± 30 | 0.25 ± 0.08 | -10 ± 4 | 78 ± 9 |

Table 2: Representative In Vitro Drug Release Profile from SLNs

| Time (hours) | Cumulative Drug Release (%) - Formulation 1 | Cumulative Drug Release (%) - Formulation 2 |

| 2 | 15 ± 3 | 20 ± 4 |

| 6 | 35 ± 5 | 45 ± 6 |

| 12 | 60 ± 7 | 70 ± 8 |

| 24 | 85 ± 9 | 90 ± 10 |

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)

This protocol describes the preparation of SLNs using a hot homogenization technique followed by high-pressure homogenization.

Materials:

-

This compound

-

Lipophilic drug

-

Surfactant (e.g., Poloxamer 188, Tween 80)

-

Purified water

Equipment:

-

High-pressure homogenizer

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Water bath

-

Magnetic stirrer with heating

-

Particle size analyzer

-

Zeta potential analyzer

Procedure:

-

Preparation of the Lipid Phase:

-

Melt the this compound by heating it to 5-10°C above its melting point.

-

Dissolve the lipophilic drug in the molten lipid under continuous stirring to ensure a homogenous mixture.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant (e.g., 1-2% w/v) in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Formation of the Pre-emulsion:

-

Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at approximately 10,000 rpm for 5-10 minutes. This will form a hot oil-in-water (o/w) pre-emulsion.

-

-

High-Pressure Homogenization:

-

Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.

-

Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles.

-

-

Cooling and Nanoparticle Formation:

-

Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.

-

-

Characterization:

-

Measure the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion.

-

Determine the encapsulation efficiency and drug loading capacity using an appropriate analytical method (e.g., HPLC) after separating the free drug from the SLNs.

-

Protocol 2: Preparation of Cationic Liposomes by Thin-Film Hydration Method

This protocol outlines the preparation of cationic liposomes for nucleic acid delivery.

Materials:

-

This compound (as a cationic lipid derivative or in combination with a cationic lipid)

-

Helper lipid (e.g., DOPE, Cholesterol)

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., RNase-free citrate (B86180) buffer, pH 4.0)

Equipment:

-

Rotary evaporator

-

Bath sonicator or probe sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Nitrogen gas stream

Procedure:

-

Lipid Film Formation:

-

Dissolve the this compound and helper lipid(s) in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

-

Further dry the lipid film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the hydration buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

Vortex the flask for several minutes until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).

-

-

Size Reduction (Sonication and Extrusion):

-

To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.

-

For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a lipid extruder.

-

-

Nucleic Acid Loading:

-

Dilute the nucleic acid in a suitable buffer.

-

Add the nucleic acid solution to the cationic liposome suspension and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for the formation of lipoplexes through electrostatic interactions.

-

-

Characterization:

-

Determine the particle size, PDI, and zeta potential of the final lipoplex formulation.

-

Assess the nucleic acid encapsulation efficiency by quantifying the amount of unencapsulated nucleic acid in the supernatant after centrifugation or using a fluorescent dye exclusion assay.

-

Visualization of Key Processes

Cellular Uptake of Cationic Lipid-Based Nanoparticles

The primary mechanism for the cellular uptake of cationic lipid-based nanoparticles, such as those formulated with this compound, is endocytosis. The positively charged nanoparticles interact with the negatively charged cell membrane, triggering internalization.

Caption: Generalized pathway of cationic nanoparticle cellular uptake.

Experimental Workflow for Solid Lipid Nanoparticle (SLN) Preparation

The following workflow illustrates the key steps in the preparation of SLNs using the high-pressure homogenization method.

Application Notes and Protocols for 1,2-O,O-Ditetradecyl-rac-glycerol in Lipid Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O,O-Ditetradecyl-rac-glycerol is a synthetic, hydrophobic diether lipid. Its structure, featuring two C14 alkyl chains linked to a glycerol (B35011) backbone via stable ether bonds, offers unique physicochemical properties that are of interest in the formulation of lipid-based drug delivery systems, including lipid nanoparticles (LNPs). The presence of a free hydroxyl group allows for further chemical modification, enabling its use as a versatile building block for more complex functional lipids.[1] While not a canonical component of clinically approved mRNA LNP formulations, its characteristics suggest potential applications as a structural lipid or as a synthetic precursor for key LNP components.

These notes provide an overview of the potential applications of this compound in LNP formulations, along with hypothetical protocols for its use, based on established principles of LNP development.

Application Notes

Potential Roles of this compound in Lipid Nanoparticles

This compound can be considered for several roles within a lipid nanoparticle formulation, primarily leveraging its hydrophobic nature and the chemical stability of its ether linkages.

-

Structural Helper Lipid: In conventional LNP formulations, helper lipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) are crucial for the structural integrity of the nanoparticle.[2] this compound, as a di-alkyl glycerol, could potentially be incorporated as a structural component to modulate the fluidity and stability of the lipid bilayer. The ether bonds are resistant to enzymatic degradation by lipases, which could enhance the in vivo stability of the resulting nanoparticles compared to those formulated with ester-linked lipids.

-

Precursor for PEGylated Lipids: The free hydroxyl group on the glycerol backbone of this compound serves as a reactive handle for chemical conjugation.[1] This allows for the synthesis of custom PEGylated lipids. PEG-lipids are essential components of LNPs that control particle size during formation and provide a hydrophilic shield to reduce opsonization and clearance by the immune system, thereby prolonging circulation time. By synthesizing a PEGylated version of this compound, researchers can create novel PEG-lipids with ether-linked hydrophobic tails, potentially influencing the stability and pharmacokinetic profile of the LNPs.

-

Precursor for Ionizable Lipids: The core of modern LNP technology for nucleic acid delivery lies in the ionizable cationic lipid, which is crucial for encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cytoplasm. The glycerol backbone of this compound can be chemically modified to incorporate an ionizable headgroup, thus forming a novel ionizable lipid. The diether structure of the hydrophobic tail could impact the pKa of the ionizable lipid and its interaction with endosomal membranes, potentially influencing transfection efficiency. Studies have shown that modifying the hydrophobic tails of ionizable lipids, for instance by incorporating ether bonds, can significantly enhance siRNA delivery to the liver.[2]

Signaling Pathways and Cellular Uptake

The ultimate goal of an LNP formulation for gene therapy is the successful delivery of its nucleic acid payload into the cytoplasm of target cells. This process involves several key steps:

-

Circulation and Targeting: Following administration, LNPs circulate in the bloodstream. The PEGylated lipid shell minimizes protein binding, extending circulation time. For targeted delivery, specific ligands can be attached to the LNP surface.

-

Cellular Uptake: LNPs are primarily taken up by cells through endocytosis.

-

Endosomal Escape: Once inside the endosome, the ionizable lipid, which is positively charged at the low pH of the endosome, interacts with the negatively charged endosomal membrane. This interaction disrupts the membrane, allowing the LNP and its cargo to escape into the cytoplasm.

-

Payload Release: In the cytoplasm, the nucleic acid is released from the LNP and can then be translated (in the case of mRNA) or exert its function (in the case of siRNA).

The incorporation of lipids with stable ether bonds, such as derivatives of this compound, may influence the stability of the LNP during circulation and its interaction with the endosomal membrane, potentially affecting the efficiency of endosomal escape.

Experimental Protocols

The following are hypothetical protocols based on standard LNP formulation techniques. Researchers should adapt and optimize these protocols for their specific applications.

Protocol 1: Formulation of LNPs using this compound as a Helper Lipid

This protocol describes the preparation of LNPs for mRNA delivery using a microfluidic mixing method, where this compound is substituted for a portion of the cholesterol as a structural lipid.

Materials:

-

Ionizable Lipid (e.g., DLin-MC3-DMA)

-

This compound

-

Cholesterol

-

PEG-Lipid (e.g., DMG-PEG 2000)

-

mRNA in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

-

Ethanol (B145695), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

Equipment:

-

Microfluidic mixing device (e.g., NanoAssemblr®)

-

Syringe pumps

-

Dialysis device (e.g., Slide-A-Lyzer™ G2 Dialysis Cassettes, 10K MWCO)

-

Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

-

Fluorometer and RNA quantification assay kit (e.g., RiboGreen™)

Procedure:

-

Preparation of Lipid Stock Solution (in Ethanol):

-

Prepare individual stock solutions of the ionizable lipid, this compound, cholesterol, and PEG-lipid in anhydrous ethanol.

-

Combine the lipid stock solutions in the desired molar ratio to create a final lipid mixture in ethanol. A starting point for optimization is provided in Table 1.

-

-

Preparation of mRNA Solution:

-

Dilute the mRNA to the desired concentration in the aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

-

LNP Formulation using Microfluidics:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid mixture in ethanol into one syringe and the mRNA solution into another.

-

Set the flow rate ratio of the aqueous to alcoholic phase (e.g., 3:1) and the total flow rate to achieve rapid and reproducible mixing.

-

Initiate the mixing process to form the LNPs. The solution should turn milky, indicating nanoparticle formation.

-

-

Buffer Exchange and Concentration:

-

Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.

-

If necessary, concentrate the LNPs using a suitable method such as ultrafiltration.

-

-

Characterization of LNPs:

-

Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using DLS.

-

Encapsulation Efficiency: Determine the percentage of mRNA encapsulated within the LNPs using a fluorescence-based RNA quantification assay (e.g., RiboGreen™). The encapsulation efficiency (EE) is calculated as: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100 (Total RNA is measured after lysing the LNPs with a detergent like Triton X-100).

-

Table 1: Hypothetical LNP Formulation Composition

| Component | Molar Ratio (%) |

| Ionizable Lipid (e.g., DLin-MC3-DMA) | 50 |

| This compound | 10 |

| Cholesterol | 28.5 |

| PEG-Lipid (e.g., DMG-PEG 2000) | 1.5 |

Protocol 2: Conceptual Synthesis of a PEGylated Derivative of this compound

This protocol outlines a conceptual synthetic route for producing a PEGylated lipid from this compound. This is a representative synthesis and would require optimization.

Materials:

-

This compound

-

Methoxy-PEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester, MW 2000)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Chloroform

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Methanol)

Procedure:

-

Reaction Setup:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add an excess of a non-nucleophilic base such as TEA or DIPEA to the solution.

-

In a separate vial, dissolve the methoxy-PEG-NHS ester in a small amount of anhydrous DCM.

-

-

Coupling Reaction:

-

Slowly add the dissolved methoxy-PEG-NHS ester to the reaction flask containing the this compound and base.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.

-

Purify the crude product using silica gel column chromatography to separate the desired PEGylated lipid from unreacted starting materials and by-products. A gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., DCM) is typically used for elution.

-

-

Characterization:

-

Characterize the final product to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Visualizations

Caption: Workflow for LNP formulation using microfluidic mixing.

References

Application Notes: 1,2-O,O-Ditetradecyl-rac-glycerol as an Internal Standard for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction